molecular formula C11H13ClFNO B1489007 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol CAS No. 1341662-20-1

1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B1489007
CAS No.: 1341662-20-1
M. Wt: 229.68 g/mol
InChI Key: AYMSUHWUDLKMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” is an organic compound that has been studied in the field of medicinal chemistry . It is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis . This process can be catalyzed by various transition metals .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the use of metal-catalyzed procedures . These reactions can lead to the formation of key structural motifs included in antidepressant drugs .

Scientific Research Applications

Environmental and Toxicological Studies:

  • Pesticide Exposure in Children : A study investigated environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in South Australian preschool children. The study aimed to understand the extent of exposure in the general population, particularly in young children, for the development of public health policy on the regulation and use of these chemicals. Various metabolites of OPs and PYRs were measured in urine samples as direct indicators of exposure, highlighting the widespread chronic exposure to these insecticides in children, with differences in exposure levels between urban, periurban, and rural groups (Babina et al., 2012).

  • Analytical Characterization in Toxicological Cases : Another study focused on the identification and analytical characterization of new psychoactive substances (NPS) by a combination of techniques including 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS to resolve a complex toxicological case. This study underscores the importance of comprehensive analytical methods for the detection and characterization of various compounds in toxicological investigations (Ameline et al., 2019).

  • Pharmacokinetics and Metabolism : Investigations into the metabolism and disposition of compounds, such as BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, have been conducted. Studies like these provide insights into the pharmacokinetics, including absorption, metabolism, and excretion of compounds, which are crucial for understanding their behavior in biological systems and for the development of therapeutic agents (Christopher et al., 2010).

Future Directions

The future directions in the study of “1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” and similar compounds involve the development of early warning systems and the identification of new compounds to prevent their widespread use . Additionally, the design of new pyrrolidine compounds with different biological profiles is a promising area of research .

Biochemical Analysis

Biochemical Properties

1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in crucial physiological processes such as respiration and acid-base balance . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme critical for nerve function . This interaction can lead to changes in cell signaling and neurotransmission, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its activity . This inhibition can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in vitro or in vivo can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects are often observed, where a specific dosage level must be reached to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, which play a crucial role in the detoxification and elimination of xenobiotics . These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c12-11-5-9(13)2-1-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMSUHWUDLKMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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